molecular formula C6H13AsBr2 B14553191 1-Bromo-1-methylarsinan-1-ium bromide CAS No. 62150-89-4

1-Bromo-1-methylarsinan-1-ium bromide

Cat. No.: B14553191
CAS No.: 62150-89-4
M. Wt: 319.90 g/mol
InChI Key: RLKMZKRARGZXHG-UHFFFAOYSA-M
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Description

1-Bromo-1-methylarsinan-1-ium bromide is an organoarsenic compound with the molecular formula C(_2)H(_7)AsBr(_2). This compound is characterized by the presence of a bromine atom and a methyl group attached to an arsenic atom, forming a positively charged arsenium ion. The compound is typically used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of 1-Bromo-1-methylarsinan-1-ium bromide can be achieved through several methods. One common approach involves the reaction of methylarsine (CH(_3)AsH(_2)) with bromine (Br(_2)) in an inert solvent such as carbon tetrachloride (CCl(_4)). The reaction proceeds as follows:

[ \text{CH}_3\text{AsH}_2 + \text{Br}_2 \rightarrow \text{CH}_3\text{AsBr}_2 + \text{H}_2 ]

This method requires careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-Bromo-1-methylarsinan-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide (OH(^-)) or alkoxide (RO(^-)) ions, leading to the formation of corresponding arsenic derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state arsenic compounds, such as arsenic acid derivatives.

    Reduction Reactions: Under certain conditions, the compound can be reduced to form lower oxidation state arsenic compounds.

Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen peroxide (H(_2)O(_2)), and reducing agents like sodium borohydride (NaBH(_4)). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-methylarsinan-1-ium bromide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-1-methylarsinan-1-ium bromide involves its interaction with various molecular targets. The positively charged arsenium ion can form strong bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

1-Bromo-1-methylarsinan-1-ium bromide can be compared with other similar organoarsenic compounds, such as:

    Trimethylarsine (As(CH(_3))(_3)): A volatile organoarsenic compound used in chemical vapor deposition processes.

    Dimethylarsinic acid (CH(_3)AsO(OH)(_2)): A less toxic organoarsenic compound used in agricultural applications.

    Arsenic trioxide (As(_2)O(_3)): A well-known arsenic compound used in the treatment of certain types of cancer.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.

Properties

CAS No.

62150-89-4

Molecular Formula

C6H13AsBr2

Molecular Weight

319.90 g/mol

IUPAC Name

1-bromo-1-methylarsinan-1-ium;bromide

InChI

InChI=1S/C6H13AsBr.BrH/c1-7(8)5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1

InChI Key

RLKMZKRARGZXHG-UHFFFAOYSA-M

Canonical SMILES

C[As+]1(CCCCC1)Br.[Br-]

Origin of Product

United States

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